(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid
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Overview
Description
This compound contains several functional groups, including a cyano group (-CN), an amine group (-NH2), a carbonyl group (C=O), a propenyl group (-CH=CH-CH3), an indole group, and an acetic acid group (-COOH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced through a reaction with cyanide, the amine group through a reaction with ammonia or an amine, and the carbonyl group through a reaction with a carboxylic acid or an acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its many functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the amine group could react with a carboxylic acid to form an amide, and the carbonyl group could undergo a variety of reactions, including nucleophilic addition and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the cyano, carbonyl, and acetic acid groups, and it might have a relatively high boiling point due to the potential for hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]indol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-28-17-8-6-16(7-9-17)23-21(27)14(11-22)10-15-12-24(13-20(25)26)19-5-3-2-4-18(15)19/h2-10,12H,13H2,1H3,(H,23,27)(H,25,26)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKBPLNRUXZFNB-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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